molecular formula C11H13ClN6O B15251195 2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol CAS No. 61912-42-3

2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol

Cat. No.: B15251195
CAS No.: 61912-42-3
M. Wt: 280.71 g/mol
InChI Key: JDRYBWNPQKCMMM-UHFFFAOYSA-N
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Description

2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

The synthesis of 2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol typically involves multiple steps. One common synthetic route includes the reaction of 3-chloroaniline with cyanuric chloride to form an intermediate, which is then reacted with ethanolamine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar compounds to 2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol include other triazine derivatives such as:

  • 2,4-Diamino-6-chlorotriazine
  • 2,4,6-Trichloro-1,3,5-triazine
  • 2-Amino-4,6-dichloro-1,3,5-triazine

These compounds share the triazine core structure but differ in their substituents, which can significantly affect their chemical properties and applications.

Properties

CAS No.

61912-42-3

Molecular Formula

C11H13ClN6O

Molecular Weight

280.71 g/mol

IUPAC Name

2-[[4-amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C11H13ClN6O/c12-7-2-1-3-8(6-7)15-11-17-9(13)16-10(18-11)14-4-5-19/h1-3,6,19H,4-5H2,(H4,13,14,15,16,17,18)

InChI Key

JDRYBWNPQKCMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)NCCO)N

Origin of Product

United States

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